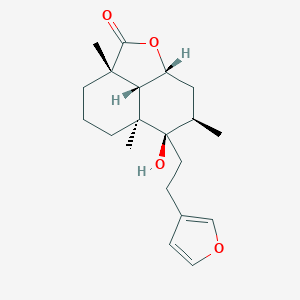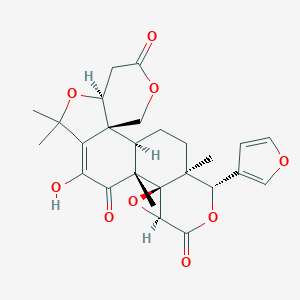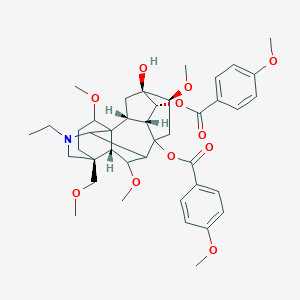
Marrubiin
Vue d'ensemble
Description
Applications De Recherche Scientifique
Marrubiin has been extensively studied for its scientific research applications in various fields:
Mécanisme D'action
Target of Action
Marrubiin, a labdane diterpene, is known to have a wide range of biological activities . It primarily targets peripheral mononuclear cells, which are major contributors to inflammation . Additionally, this compound has been found to inhibit lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, which plays a key role in inflammation and allergic reactions .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. It inhibits carrageenan-induced peritoneal inflammation by preventing inflammatory cell infiltration and peritoneal mast cell degranulation . Furthermore, it has been suggested that this compound acts through a peripheral mechanism to exert its antinociceptive effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the release of myeloperoxidase, an enzyme involved in the body’s defense against pathogens . This compound also influences the levels of neurotransmitters such as acetylcholine and noradrenaline, and the protein expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of the cAMP response element-binding protein (p-CREB) .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully established . This compound is recognized for its broad pharmacological properties, including high safety, low turnover, high stability, and minimal catabolism .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to exert cytotoxic activity towards peripheral mononuclear cells . In addition, this compound has been found to preserve cholinergic function in the hippocampus, increase noradrenaline levels in the brain, and restore pCREB expression in the cortex .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is found in high concentrations in many traditionally important Lamiaceae species, which thrive in a wide range of soils and are naturalized in various regions around the world . .
Analyse Biochimique
Biochemical Properties
Marrubiin interacts with various enzymes and proteins in biochemical reactions. Notably, it has been found to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . The interaction between this compound and AChE is of significant interest in the field of neurobiology .
Cellular Effects
This compound influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory effect on AChE can alter neurotransmission, thereby affecting the functioning of cells in the nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to the active site of AChE, inhibiting the enzyme’s activity . This interaction is believed to involve the Tyr124 residue on the AChE molecule .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, its potent inhibitory effect on AChE suggests that it could have significant impacts at both low and high doses .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du marrubiin peut être réalisée à partir de la cétolactone, qui est préparée stéréosélectivement à partir d'un cétoester connu . La voie de synthèse implique plusieurs étapes, notamment la formation de composés intermédiaires qui conduisent finalement à la production de this compound.
Méthodes de Production Industrielle
La production industrielle du this compound implique généralement l'extraction de Marrubium vulgare. Le processus d'extraction utilise souvent le méthanol comme solvant, suivi d'étapes de purification pour isoler le this compound . Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté du composé .
Analyse Des Réactions Chimiques
Types de Réactions
Le marrubiin subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pharmacologiques .
Réactifs et Conditions Communes
Les réactifs couramment utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir les résultats souhaités.
Principaux Produits Formés
Les principaux produits formés à partir des réactions du this compound comprennent l'acide marrubiinique et le marrubénol . Ces dérivés ont montré un potentiel dans diverses applications pharmacologiques.
Applications de Recherche Scientifique
Le this compound a été largement étudié pour ses applications de recherche scientifique dans divers domaines :
Chimie : Le this compound sert de précurseur pour la synthèse d'autres composés bioactifs.
Industrie : Le this compound est utilisé dans la production d'insecticides et d'herbicides naturels.
Mécanisme d'Action
Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il inhibe l'activité d'enzymes telles que l'acétylcholinestérase, qui joue un rôle dans les réponses inflammatoires . De plus, il a été démontré que le this compound module l'activité des cellules mononucléaires périphériques, contribuant à ses propriétés anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Le marrubiin est unique parmi les diterpènes labdaniques en raison de sa grande stabilité, de son faible renouvellement et de son catabolisme minimal . Des composés similaires comprennent l'acide marrubiinique et le marrubénol, qui sont des dérivés du this compound et partagent certaines de ses propriétés pharmacologiques . Le this compound se distingue par sa gamme plus large d'activités biologiques et sa puissance supérieure dans diverses analyses .
Propriétés
IUPAC Name |
(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLRHCTVDVUJB-OBHOOXMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963595 | |
| Record name | Marrubiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-92-9 | |
| Record name | Marrubiin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marrubiin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marrubiin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Marrubiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 465-92-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARRUBIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP086P88M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















